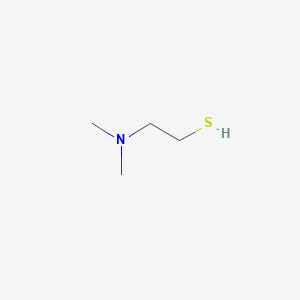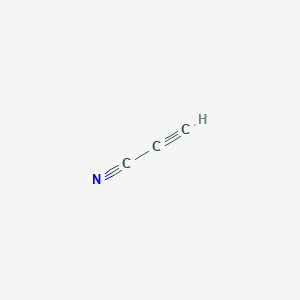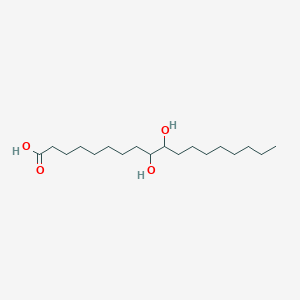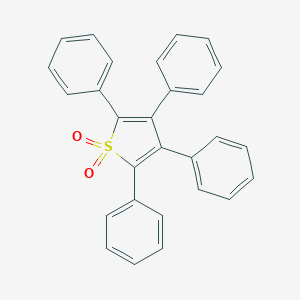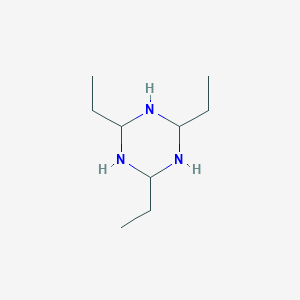
2,4,6-Triethylhexahydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triethylhexahydro-1,3,5-triazine (TETA) is a cyclic triamine that has been widely used in various scientific research applications. It is a colorless liquid with a faint odor and is soluble in water and most organic solvents. TETA is an important intermediate in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
2,4,6-Triethylhexahydro-1,3,5-triazine acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as copper, zinc, and iron, preventing them from participating in harmful reactions. 2,4,6-Triethylhexahydro-1,3,5-triazine also acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing them from corroding. In addition, 2,4,6-Triethylhexahydro-1,3,5-triazine stabilizes polymers by forming strong hydrogen bonds with the polymer chains.
Biochemical And Physiological Effects
2,4,6-Triethylhexahydro-1,3,5-triazine has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various diseases. It has been shown to protect against oxidative stress and inflammation, which are associated with many diseases such as cancer, Alzheimer's disease, and diabetes. 2,4,6-Triethylhexahydro-1,3,5-triazine has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2,4,6-Triethylhexahydro-1,3,5-triazine is a versatile compound that can be used in various scientific research applications. It is readily available and relatively inexpensive, making it an attractive option for many researchers. However, 2,4,6-Triethylhexahydro-1,3,5-triazine has limitations in terms of its stability and reactivity. It can decompose over time and may react with other compounds in the presence of certain catalysts. Therefore, researchers must be careful when handling and storing 2,4,6-Triethylhexahydro-1,3,5-triazine to ensure accurate and reproducible results.
Future Directions
There are many potential future directions for 2,4,6-Triethylhexahydro-1,3,5-triazine research. One area of interest is the development of 2,4,6-Triethylhexahydro-1,3,5-triazine-based drugs for the treatment of various diseases. 2,4,6-Triethylhexahydro-1,3,5-triazine has shown promise as an antioxidant and neuroprotective agent, and further studies are needed to determine its potential therapeutic applications. Another area of interest is the development of new synthesis methods for 2,4,6-Triethylhexahydro-1,3,5-triazine and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Finally, there is a need for further studies on the biochemical and physiological effects of 2,4,6-Triethylhexahydro-1,3,5-triazine. This could lead to a better understanding of its mechanisms of action and potential therapeutic uses.
Synthesis Methods
2,4,6-Triethylhexahydro-1,3,5-triazine can be synthesized by reacting ethylenediamine with formaldehyde in the presence of hydrogen gas and a catalyst. The reaction yields 2,4,6-Triethylhexahydro-1,3,5-triazine as a byproduct, which can be isolated and purified by distillation or crystallization. 2,4,6-Triethylhexahydro-1,3,5-triazine can also be synthesized by reacting hexahydro-1,3,5-triazine with ethyl bromide in the presence of a strong base such as sodium hydride.
Scientific Research Applications
2,4,6-Triethylhexahydro-1,3,5-triazine has been widely used in scientific research as a chelating agent, corrosion inhibitor, and polymer stabilizer. It is also used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. 2,4,6-Triethylhexahydro-1,3,5-triazine has been studied for its potential use in the treatment of metal poisoning, Alzheimer's disease, and cancer.
properties
CAS RN |
102-26-1 |
|---|---|
Product Name |
2,4,6-Triethylhexahydro-1,3,5-triazine |
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2,4,6-triethyl-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |
InChI Key |
BAPJNTSMYWUXMK-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(N1)CC)CC |
Canonical SMILES |
CCC1NC(NC(N1)CC)CC |
Other CAS RN |
102-26-1 |
synonyms |
2,4,6-triethylhexahydro-1,3,5-triazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



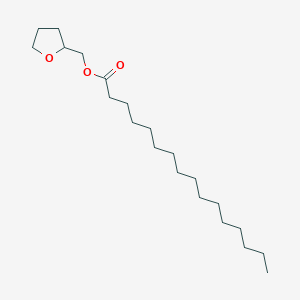
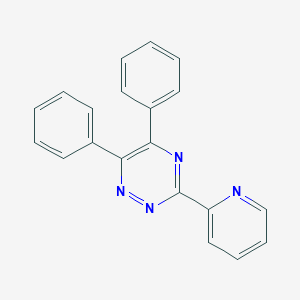


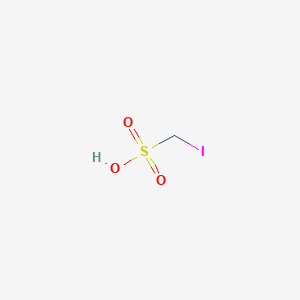
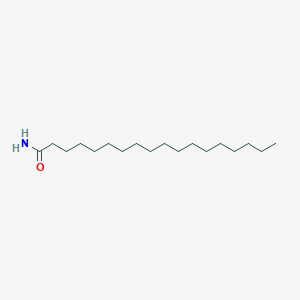
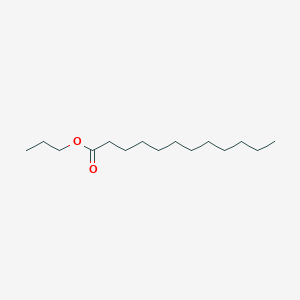
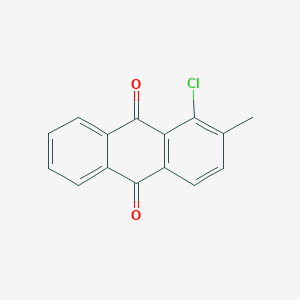
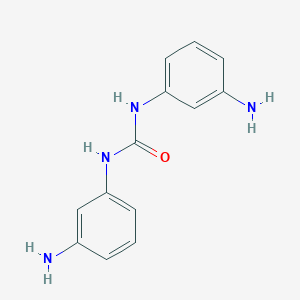
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
